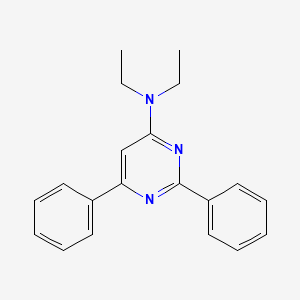![molecular formula C15H14N2O2S2 B4582481 6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4582481.png)
6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
説明
The compound "6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one" belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. These compounds have garnered interest due to their diverse pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and potential antitumor effects. The interest in synthesizing and analyzing these compounds stems from their structural complexity and the potential to develop new therapeutic agents.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives involves cyclization of thienylthioureas in acidic medium or through the reaction of methyl phenylacetate or diethyl malonate with phenyl isothiocyanate in DMF solution, followed by acylation with acyl chlorides to yield various derivatives (Devani et al., 1976) (Ranise et al., 1994).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core, often substituted at various positions to modulate the compound's physical, chemical, and biological properties. X-ray crystallography has been utilized to determine the "folate" mode binding of the thieno[2,3-d]pyrimidine ring in dual thymidylate synthase and dihydrofolate reductase inhibitors, highlighting the significance of the 6-ethyl substitution in increasing potency and spectrum of tumor inhibition (Gangjee et al., 2009).
Chemical Reactions and Properties
The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-one derivatives are diverse, including their synthesis through cyclization, acylation, and substitution reactions. These compounds exhibit significant pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial activities, which are attributed to their complex chemical structure and the presence of substituents that influence their biological interactions (Alagarsamy et al., 2007).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and photostability, are crucial for their pharmacological application. Studies have shown that these compounds exhibit solid-state photostability, making them suitable for further pharmaceutical development (Mavrova et al., 2016).
科学的研究の応用
Synthetic Chemistry and Compound Development
Research in synthetic chemistry has focused on the development of pyrimidine derivatives due to their significant pharmacological and biological activities. For example, studies on pyrimidine derivatives have demonstrated their potential in creating corrosion inhibitors for metals in acidic environments, showcasing their application in industrial material protection. The synthesis methods for these compounds involve reactions that yield pyrimidine derivatives with desired functional groups, indicating the versatility of pyrimidine chemistry in creating compounds with specific properties for varied applications (Khaled Abdelazim et al., 2021).
Antimicrobial Activity
Another area of application is the development of compounds with antimicrobial activity. Pyrimidine derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal strains. This research direction is crucial in the quest for new antimicrobial agents amid rising antibiotic resistance. For instance, novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones have been synthesized and shown to possess significant antimicrobial properties, highlighting the potential of pyrimidine derivatives in contributing to the development of new antimicrobial drugs (K. Ravindra et al., 2008).
Potential Therapeutic Agents
Research has also explored the synthesis of pyrimidine derivatives as potential therapeutic agents, including their roles as inhibitors of biological processes critical in disease progression. For example, the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines has shown dual inhibition of thymidylate synthase and dihydrofolate reductase, key enzymes in cancer cell proliferation. These compounds have demonstrated significant antitumor activity, suggesting their potential in cancer therapy (A. Gangjee et al., 2009).
特性
IUPAC Name |
6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-10-7-11-13(21-10)16-15(20)17(14(11)19)12-6-9(18)5-4-8(12)2/h4-7,18H,3H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILAJDFCLGZHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)C3=C(C=CC(=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)
![2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)
![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)
![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)
![N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)
![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)

![9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582466.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4582469.png)
![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4582490.png)